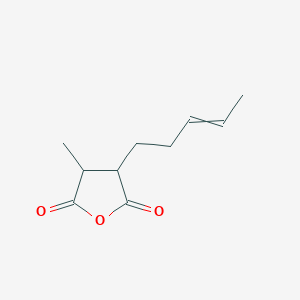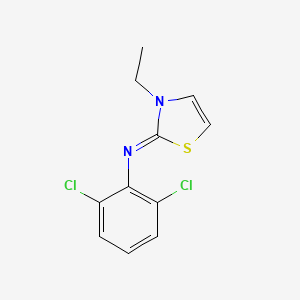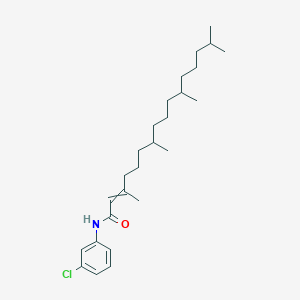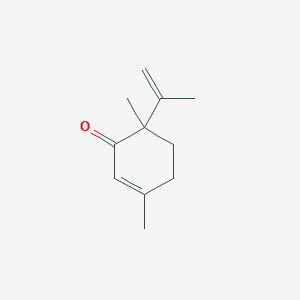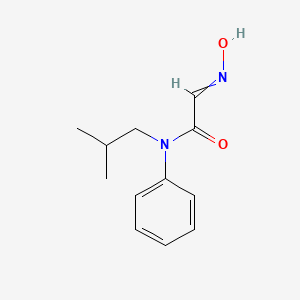![molecular formula C9H12N2O2S3 B14502956 3-[(4-Aminophenyl)trisulfanyl]-L-alanine CAS No. 63129-85-1](/img/structure/B14502956.png)
3-[(4-Aminophenyl)trisulfanyl]-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Aminophenyl)trisulfanyl]-L-alanine is a compound that belongs to the class of S-substituted L-cysteines It is characterized by the presence of a trisulfanyl group attached to the L-alanine backbone, with an aminophenyl group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminophenyl)trisulfanyl]-L-alanine typically involves the coupling of an aminophenyl group with a trisulfanyl moiety. One common method involves the use of 9-fluorenylmethyl (Fm) disulfides as precursors, which are deprotected under mild conditions to form disulfanyl anions. These anions then react with organothiosulfonates to form the desired trisulfide compound . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with sodium methoxide as a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Aminophenyl)trisulfanyl]-L-alanine undergoes various chemical reactions, including:
Oxidation: The trisulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form simpler sulfide derivatives.
Substitution: The aminophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Simpler sulfide derivatives.
Substitution: Various substituted aminophenyl derivatives.
Applications De Recherche Scientifique
3-[(4-Aminophenyl)trisulfanyl]-L-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of oxidative stress.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[(4-Aminophenyl)trisulfanyl]-L-alanine involves its interaction with various molecular targets. The trisulfanyl group can undergo redox reactions, leading to the formation of reactive sulfur species that can modify proteins and enzymes. These modifications can affect cellular pathways involved in oxidative stress and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-trisulfanyl-L-alanine: An S-substituted L-cysteine with a similar trisulfanyl group.
3-[(4-Aminophenyl)sulfonyl]aniline: Contains a sulfonyl group instead of a trisulfanyl group.
Uniqueness
3-[(4-Aminophenyl)trisulfanyl]-L-alanine is unique due to its trisulfanyl group, which imparts distinct redox properties and potential biological activities. This sets it apart from other similar compounds that may lack such features .
Propriétés
Numéro CAS |
63129-85-1 |
|---|---|
Formule moléculaire |
C9H12N2O2S3 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[(4-aminophenyl)trisulfanyl]propanoic acid |
InChI |
InChI=1S/C9H12N2O2S3/c10-6-1-3-7(4-2-6)15-16-14-5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1 |
Clé InChI |
ACILCBNFQACVEE-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC=C1N)SSSC[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC(=CC=C1N)SSSCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




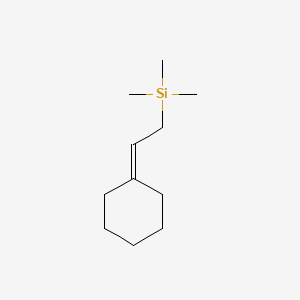
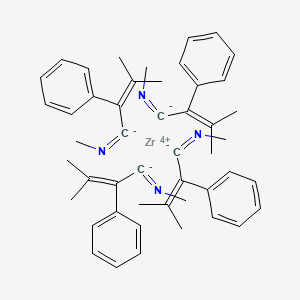

![8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid](/img/structure/B14502924.png)
